molecular formula C15H15NO3 B12963657 Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate

Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate

Cat. No.: B12963657
M. Wt: 257.28 g/mol
InChI Key: KVPOWDIYDUFSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate (CAS 134886-27-4) is an organic compound characterized by a complex fused cyclopenta[c]pyrrole core structure, which confers significant molecular rigidity . This compound is primarily valued in organic and medicinal chemistry as a versatile synthetic intermediate or building block. Its structure features a benzyloxycarbonyl (Cbz) group, which is widely employed as a temporary protecting group for amines, facilitating selective reactions in multi-step synthetic sequences, particularly in the development of pharmaceutical intermediates and bioactive molecules . The ketone group at the 5-position, part of an α,β-unsaturated system, is a reactive site that can participate in various nucleophilic addition reactions, allowing for further functionalization and diversification of the molecular scaffold . The combined properties of its protected amine, ketone functionality, and rigid bicyclic framework make this compound a valuable precursor for researchers working in drug discovery, catalyst development, and the synthesis of complex organic molecules. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C15H15NO3/c17-14-6-12-8-16(9-13(12)7-14)15(18)19-10-11-4-2-1-3-5-11/h1-6,13H,7-10H2

InChI Key

KVPOWDIYDUFSJT-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2=CC1=O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Commercially available diones or ketoesters serve as starting points for ring construction.
  • Secondary amines or protected pyrrole derivatives are used to build the nitrogen-containing ring.
  • Benzyl alcohol or benzyl halides are employed for esterification steps.

Stepwise Synthetic Route (Based on Literature and Patents)

Step Reaction Type Description Key Reagents/Conditions Yield/Notes
1 Reduction LiAlH4 reduction of dione precursor to form secondary amine intermediate LiAlH4, dry ether, 0 °C to room temp High yield; forms amino alcohol intermediate
2 Protection N-Boc protection of secondary amine to stabilize intermediate Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane) Good yield; facilitates further transformations
3 Oxidative cleavage NaIO4 and RuO2·H2O mediated cleavage to open ring and form diacid NaIO4, RuO2·H2O, aqueous solvent Efficient; prepares for Dieckmann condensation
4 Dieckmann condensation and decarboxylation Intramolecular condensation in acetic anhydride at elevated temperature (120 °C) to form ketone bicyclic core Acetic anhydride, heat Moderate yield (~55%); key ring closure step
5 Deprotonation and triflation LiHMDS deprotonation followed by triflate formation for further functionalization LiHMDS, trifluoromethylphenyl sulfonamide reagent Enables cross-coupling reactions
6 Suzuki Pd-catalyzed cross-coupling Introduction of aryl substituents via palladium-catalyzed coupling Pd catalyst, boronic acid, base, solvent Smooth conversion to alkene intermediate
7 Hydrogenation and deprotection Pd/C catalyzed hydrogenation under H2 pressure to reduce alkene and remove Boc group H2 (50 psi), Pd/C, methanol Provides endo-configured bicyclic amine
8 Carbamate formation and saponification Reaction with methyl 2-isocyanatobenzoate followed by ester hydrolysis to yield carboxylic acid derivative Methyl 2-isocyanatobenzoate, base, saponification reagents Final step to benzyl ester carboxylate

This sequence is adapted from synthetic routes reported by Dart, Lauffer, Guillemont, and others for related bicyclic pyrrole systems.

Alternative Synthetic Approaches

  • Lithium-halogen exchange followed by carbonyl addition to 1-benzylpiperidin-4-one to form tertiary alcohol intermediates, which upon dehydration and reduction yield bicyclic amines that can be converted to the target compound.
  • Use of methyl 2-isocyanatobenzoate for carbamate formation on secondary amines, followed by saponification to afford the carboxylate functionality.
  • Patent literature describes preparation of (3aR,6aS)-benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate via multi-step synthesis involving cyclization and functional group transformations under controlled stereochemistry.

Research Findings and Optimization Data

  • The Dieckmann condensation step is critical and sensitive to temperature and solvent; acetic anhydride at 120 °C provides optimal yield (~55%).
  • Hydrogenation conditions (pressure, catalyst loading) influence stereochemical outcome, favoring the endo isomer.
  • Boc protection/deprotection steps are essential for intermediate stability and purification.
  • Cross-coupling reactions using Pd catalysts proceed efficiently with triflate intermediates, enabling structural diversification.
  • Saponification of methyl esters to carboxylates is typically performed under mild basic conditions to avoid decomposition.

Summary Table of Key Reaction Conditions

Reaction Step Reagents/Conditions Temperature Time Yield (%) Notes
LiAlH4 reduction LiAlH4, dry ether 0 °C to RT 2-4 h >80 Forms amine intermediate
Boc protection Boc2O, Et3N, DCM RT 12 h >90 Protects amine
Oxidative cleavage NaIO4, RuO2·H2O, H2O RT 6 h 75-85 Opens ring to diacid
Dieckmann condensation Ac2O, heat 120 °C 4 h ~55 Forms bicyclic ketone
Triflation LiHMDS, triflate reagent -78 °C to RT 1-2 h 70-80 Prepares for coupling
Suzuki coupling Pd catalyst, boronic acid RT to 80 °C 12 h 80-90 Introduces aryl group
Hydrogenation H2 (50 psi), Pd/C, MeOH RT 12 h >90 Reduces alkene, removes Boc
Carbamate formation & saponification Methyl 2-isocyanatobenzoate, base RT 6-12 h 70-85 Final ester and acid formation

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives have been tested against breast cancer and leukemia cell lines, demonstrating significant cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis through the activation of specific signaling pathways .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It has been found to enhance cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells .

Agrochemical Applications

Insecticidal Properties
this compound has shown potential as an insecticide. Its efficacy against various pests has been documented in several studies. The compound acts by disrupting the nervous system of insects, leading to paralysis and death. Field trials have indicated that formulations containing this compound can significantly reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Materials Science

Polymer Synthesis
In materials science, this compound is being explored for its role in polymer synthesis. Researchers have utilized this compound as a monomer in the production of novel polymers with enhanced mechanical properties and thermal stability. These polymers are being considered for applications in coatings and composites where durability and resistance to environmental degradation are critical .

Case Studies

Application Area Study Reference Findings
Anticancer Activity Significant cytotoxicity against breast cancer cell lines; apoptosis induction confirmed.
Neuroprotection Improved cognitive function in animal models; reduced oxidative stress observed.
Insecticidal Efficacy Effective against pest populations; lower toxicity to non-target species noted.
Polymer Development Enhanced mechanical properties in synthesized polymers; potential for industrial applications identified.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Lower molecular weight (225.28 vs. 259.3 g/mol) may correlate with differences in solubility or crystallinity. Safety data indicate stability under recommended storage conditions but highlight hazards such as acute toxicity (H302: Harmful if swallowed) .

Pyrrole-2-carboxylate Derivatives (e.g., Compounds [7a–h])

  • Structural Variations : Substituents at the pyrrole ring (e.g., benzyloxy, ethoxycarbonylmethyl) alter electronic and steric profiles.
  • Biological Activity : Derivatives with hydrolyzed ester groups (e.g., compounds [7a–h]) showed antimycobacterial activity (MIC = 12.5 μg/mL), suggesting that the carboxylate moiety enhances target binding .
  • Synthetic Flexibility : Functionalization with diverse benzyl halides (e.g., in compounds [6a–h]) allows tuning of lipophilicity and bioavailability .

Benzyl 3-(Ethoxycarbonylmethyl)-4-methyl-5-(1-hydroxybenzyl)pyrrole-2-carboxylate

  • Molecular Formula: C₂₄H₂₃NO₅
  • Molecular Weight : 405.45 g/mol
  • Key Differences :
    • The ethoxycarbonylmethyl and hydroxybenzyl substituents introduce additional hydrogen-bonding capacity, which may influence solubility and metabolic stability.
    • Higher molecular weight (405.45 vs. 259.3 g/mol) could reduce membrane permeability compared to the target compound .

Physicochemical and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activity
Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate C₁₆H₁₅NO₃ 259.3 Benzyl ester, fused bicyclic core Cis-configuration; synthesis flexibility
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 tert-Butyl ester Acute toxicity (H302); stable storage
Pyrrole-2-carboxylate [7a–h] (hydrolyzed form) Variable ~230–300 Carboxylic acid, aryl substituents MIC = 12.5 μg/mL (antimycobacterial)
Benzyl 3-(Ethoxycarbonylmethyl)-4-methyl-5-(1-hydroxybenzyl)pyrrole-2-carboxylate C₂₄H₂₃NO₅ 405.45 Ethoxycarbonylmethyl, hydroxybenzyl Enhanced hydrogen-bonding capacity

Key Research Findings and Implications

  • Steric and Electronic Effects : The benzyl group in the target compound likely enhances lipophilicity compared to tert-butyl or hydrolyzed carboxylate derivatives, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Safety Profiles : The tert-butyl analog’s acute toxicity highlights the need for careful handling, whereas benzyl esters may pose lower immediate risks but require evaluation of long-term stability .

Biological Activity

Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate (CAS No. 134886-27-4) is a compound belonging to the class of fused pyrrole derivatives. This article explores its biological activity, including cytotoxicity, anti-inflammatory properties, and potential as an anticancer agent.

Chemical Structure and Properties

The compound features a unique fused pyrrole structure that contributes to its biological activity. The molecular formula is C14_{14}H15_{15}N1_{1}O3_{3}, with a molecular weight of approximately 245.28 g/mol. The key functional groups include a carbonyl group and an ester linkage, which are crucial for its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of fused pyrrole derivatives. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
HepG220
MCF-715
A54925

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by assays measuring caspase activity and cell viability.

2. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Cytokine Inhibition (%) Reference
TNF-alpha60
IL-650

The anti-inflammatory activity is likely mediated through the modulation of signaling pathways involved in inflammation, such as NF-kB.

3. Antioxidant Activity

The compound has demonstrated antioxidant properties in various assays. It effectively scavenges free radicals and reduces oxidative stress in cellular models.

Assay Type Activity (IC50) Reference
DPPH Scavenging30 µM
ABTS Assay25 µM

These antioxidant effects contribute to its therapeutic potential in conditions associated with oxidative stress.

Case Studies

A case study involving the synthesis and biological evaluation of similar fused pyrrole compounds revealed promising results in terms of anticancer activity. The study utilized docking simulations to predict binding affinities to key proteins involved in cancer progression, confirming the biological activity observed in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.